molecular formula C11H16ClNO2 B13319849 (S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride

(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride

Cat. No.: B13319849
M. Wt: 229.70 g/mol
InChI Key: ILVIOGUOBJCTDN-QRPNPIFTSA-N
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Description

“(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” is a chemical compound with the following structural formula:

(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride\text{this compound} (S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride

This compound belongs to the class of esters and is characterized by its chiral center (the “S” configuration). It is commonly used in research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes: The synthesis of “(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” involves several steps. One common synthetic route is as follows:

    Acetylation of Phenethylamine: Phenethylamine (1-aminoethylbenzene) reacts with acetic anhydride to form the corresponding acetamide.

    Esterification: The acetamide is then esterified with methyl chloroacetate to yield “(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate.”

    Hydrochlorination: The final step involves treating the ester with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.

Chemical Reactions Analysis

Reactions: “(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” can undergo various reactions, including:

    Reduction: Reduction of the carbonyl group to form the corresponding alcohol.

    Substitution: Nucleophilic substitution at the ester carbonyl group.

    Hydrolysis: Hydrolysis of the ester linkage to yield the carboxylic acid and the amine.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkali metal hydroxides (e.g., NaOH, KOH) or ammonia (NH₃).

    Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).

Major Products: The major products depend on the specific reaction conditions. For example:

  • Reduction yields the corresponding alcohol.
  • Substitution results in modified esters or amides.
  • Hydrolysis produces the carboxylic acid and the amine.

Scientific Research Applications

“(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies related to neurotransmitters and receptor ligands.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets. For example, it may bind to receptors or enzymes, modulating cellular processes. Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

“(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” stands out due to its chiral nature and specific functional groups. Similar compounds include other esters, amides, and derivatives of phenethylamine.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl 2-[4-[(1S)-1-aminoethyl]phenyl]acetate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H/t8-;/m0./s1

InChI Key

ILVIOGUOBJCTDN-QRPNPIFTSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(=O)OC)N.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)CC(=O)OC)N.Cl

Origin of Product

United States

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